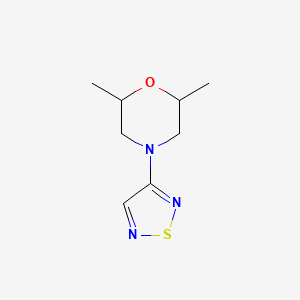![molecular formula C14H15NO3S B6428560 5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034455-71-3](/img/structure/B6428560.png)
5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a complex organic molecule that contains a 2,3-dihydro-1,4-benzodioxine-5-carbonyl group and a 2-thia-5-azabicyclo[2.2.1]heptane group . The 2,3-dihydro-1,4-benzodioxine moiety is a type of benzodioxan, which is a group of isomeric chemical compounds with the molecular formula C8H8O2 .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the benzodioxine and azabicycloheptane groups. Benzodioxines have a cyclic structure with two oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzodioxines can undergo various reactions, including asymmetric hydrogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, a related compound, 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid, has a molecular weight of 180.16 .科学的研究の応用
5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane has been found to have a variety of applications in scientific research. It has been used as a substrate in enzymatic assays to measure the activity of various enzymes, such as cytochrome P450 and carboxylesterases. In addition, this compound has been used to study the structure and function of proteins, such as cytochrome P450 enzymes and transporters. Furthermore, this compound has been used to study the pharmacokinetics and metabolism of drugs, as well as to investigate the effects of various drugs on the activity of enzymes and transporters.
作用機序
The exact mechanism of action of 5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane is not yet fully understood. However, it is believed that this compound may act as a substrate for various enzymes, such as cytochrome P450 enzymes, carboxylesterases, and transporters. In addition, this compound may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, and may also bind to certain receptors and transporters.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, such as cytochrome P450 enzymes and carboxylesterases. In addition, this compound has been found to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and to bind to certain receptors and transporters. Furthermore, this compound has been shown to have a variety of effects on the metabolism of drugs, as well as to affect the transport of drugs across cell membranes.
実験室実験の利点と制限
The use of 5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane in laboratory experiments offers a number of advantages. It is a relatively inexpensive and easily accessible compound, and it can be used as a substrate in enzymatic assays to measure the activity of various enzymes. In addition, this compound can be used to study the structure and function of proteins, as well as to investigate the effects of various drugs on the activity of enzymes and transporters.
However, there are also some limitations associated with the use of this compound in laboratory experiments. For example, it is not yet fully understood how this compound interacts with various enzymes, receptors, and transporters, and further research is needed to better understand its mechanism of action. In addition, the use of this compound in laboratory experiments may not always be appropriate, as it may interfere with the activity of certain enzymes and transporters.
将来の方向性
There are a number of potential future directions for the research and application of 5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane. One potential direction is to further investigate the mechanism of action of this compound and its interactions with various enzymes, receptors, and transporters. In addition, further research could be conducted to explore the potential applications of this compound in laboratory experiments, such as in the study of drug metabolism and transport. Finally, further research could be conducted to investigate the potential therapeutic applications of this compound, such as its potential use as an anti-cancer agent or as an anti-inflammatory agent.
合成法
5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane can be synthesized using a variety of methods, including a modified version of the Wittig reaction. This involves the reaction of an aldehyde and an alkyl halide in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction produces a compound known as a Wittig reagent, which can then be reacted with an aldehyde to form this compound. This reaction is generally carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, and can be catalyzed by a variety of metal salts, including zinc chloride and tin tetrachloride.
Safety and Hazards
特性
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-14(15-7-10-6-9(15)8-19-10)11-2-1-3-12-13(11)18-5-4-17-12/h1-3,9-10H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCZZFURTHSWMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)N3CC4CC3CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-1-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6428484.png)

![4-[(oxan-4-yl)methyl]morpholine](/img/structure/B6428503.png)

![2-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6428522.png)
![2,6-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B6428532.png)
![4-fluoro-3-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B6428539.png)
![ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B6428554.png)
![2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one](/img/structure/B6428558.png)
![5-(2,4-dimethylbenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6428567.png)
![N-[(thiophen-2-yl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B6428575.png)
![N-[4-({2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptan-5-yl}sulfonyl)phenyl]acetamide](/img/structure/B6428585.png)
![3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile](/img/structure/B6428591.png)
